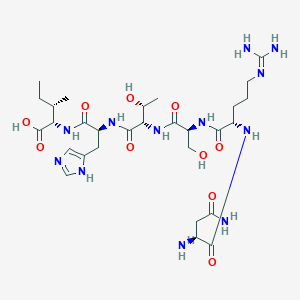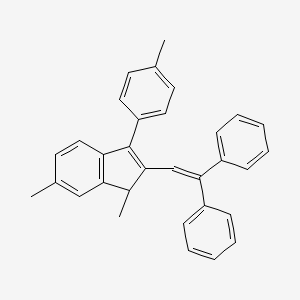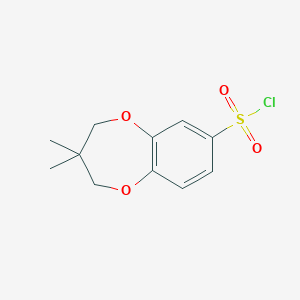![molecular formula C13H12N2O3 B14192980 [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid CAS No. 848137-31-5](/img/structure/B14192980.png)
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: is a complex organic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-(dimethylamino)-4-oxoquinoline with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-4,7-dione derivatives.
Reduction: Formation of 7-(dimethylamino)-4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用機序
The mechanism of action of [7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
類似化合物との比較
[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid: can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Similar structure but lacks the dimethylamino group, resulting in different chemical properties and biological activities.
7-Hydroxyquinoline: Contains a hydroxyl group instead of a dimethylamino group, leading to different reactivity and applications.
4-Chloroquinoline:
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
848137-31-5 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
2-[7-(dimethylamino)-4-oxoquinolin-3-ylidene]acetic acid |
InChI |
InChI=1S/C13H12N2O3/c1-15(2)9-3-4-10-11(6-9)14-7-8(13(10)18)5-12(16)17/h3-7H,1-2H3,(H,16,17) |
InChIキー |
CZYMQXVKBVLBKE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C(=CC(=O)O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)





![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)



![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

